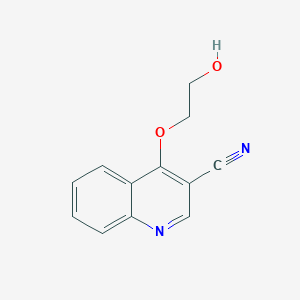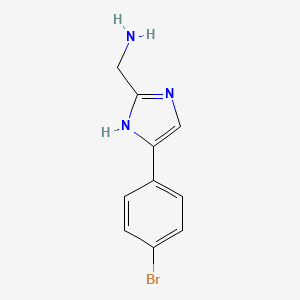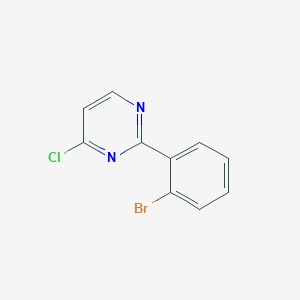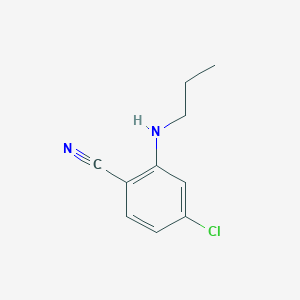![molecular formula C11H16ClF3N2 B1518627 N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride CAS No. 1172021-00-9](/img/structure/B1518627.png)
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Vue d'ensemble
Description
“N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” is a biochemical used for proteomics research . It is also known as NPBA and is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15F3N2•HCl . For a more detailed structural analysis, you may want to refer to a 3D molecular structure viewer or software.Applications De Recherche Scientifique
Corrosion Inhibition
One area of application for compounds with similar structures to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is in the field of corrosion inhibition. Butyl substituents in n-butylamine have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. The study suggested an inhibition mechanism where n-butylamine and its derivatives adsorb on the mild steel according to a Frumkin isotherm, showcasing the potential of such compounds in protective coatings and materials engineering (Bastidas, Damborenea, Vázquez, 1997).
Metabolic Activation and Detoxification
Compounds structurally related to this compound have been studied for their roles in metabolic activation and detoxification processes. Research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) (STs) reveals how these compounds could be activated metabolically, suggesting implications for understanding the metabolism of potential carcinogens and designing detoxification strategies (Chou, Lang, Kadlubar, 1995).
Chemical Synthesis and Analysis
The use of chiral derivatizing agents for the enantioselective analysis of amphetamines, phenol alkylamines, and hydroxyamines highlights the utility of trifluoromethylated compounds in analytical chemistry. α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, for instance, has been employed as a chiral derivatizing agent, indicating the potential of this compound in similar analytical and synthetic applications (Shin, Donike, 1996).
Material Science
In material science, the synthesis and characterization of novel polyimides derived from diamines containing the trifluoromethyl group have been explored. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, suggesting applications in high-performance materials (Yin et al., 2005).
Environmental and Analytical Chemistry
Furthermore, the design and evaluation of salts for inclusion crystals of alcohols, where N-trityl amino acids and tert-butylamine are used, demonstrate the role of structurally similar compounds in creating novel materials for chemical separations and analytical applications (Megumi et al., 2012).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed safety information .
Propriétés
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMSLOWXGOLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)

![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)





![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
